Cas no 64244-47-9 (2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-)

2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, is a specialized alkyne alcohol derivative featuring a tetrahydro-2H-pyranyl (THP) protecting group. The THP moiety enhances stability and selectivity in synthetic applications, particularly in organic transformations where controlled reactivity is required. This compound is valuable in fine chemical synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structural features, including the terminal alkyne and protected hydroxyl group, enable versatile functionalization under mild conditions. The THP group can be readily removed under acidic conditions, offering flexibility in multi-step synthesis. This product is suited for researchers requiring precise control over reactivity in complex molecular architectures.
2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- structure
64244-47-9 structure
Product Name:2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
CAS No:64244-47-9
MF:C9H14O3
MW:170.205663204193
CID:424485
PubChem ID:11123315
Update Time:2025-06-11

2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
    • 4-(oxan-2-yloxy)but-2-yn-1-ol
    • 4-[(tetrahydro-2H-pyran-2-yl)oxy]-2-Butyn-1-ol
    • 64244-47-9
    • USEMUTURTYPBIO-UHFFFAOYSA-N
    • 2-butyne-1,4-diol monotetrahydropyranyl ether
    • 4-((Tetrahydro-2H-pyran-2-yl)oxy)but-2-yn-1-ol
    • 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol
    • DTXSID80456006
    • FT-0729278
    • 4-tetrahydropyranoxy-2-butyn-1-ol
    • SCHEMBL2988696
    • A1-31436
    • Inchi: 1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2
    • InChI Key: USEMUTURTYPBIO-UHFFFAOYSA-N
    • SMILES: O1CCCCC1OCC#CCO

Computed Properties

  • Exact Mass: 170.09432
  • Monoisotopic Mass: 170.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69

2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AY65431-1g
2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
64244-47-9 95%
1g
$572.00 2024-04-19
A2B Chem LLC
AY65431-5g
2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
64244-47-9 95%
5g
$1098.00 2024-04-19

Additional information on 2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Introduction to 2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS No. 64244-47-9)

2-Butyn-1-ol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS No. 64244-47-9) is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol, is characterized by its unique structural features, which include a tetrahydropyran protecting group and a terminal alkyne functionality. These properties make it an important intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.

The tetrahydropyran protecting group in 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol is particularly useful for protecting hydroxyl groups during synthetic transformations. This protecting group can be easily introduced and removed under mild conditions, making it a preferred choice in complex molecule synthesis. The alkyne functionality, on the other hand, provides a reactive handle for further functionalization through click chemistry reactions, such as the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC).

Recent research has highlighted the potential of 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in various diseases including cancer and inflammatory disorders. The ability to selectively functionalize the alkyne group has enabled researchers to introduce diverse substituents that enhance the biological activity and pharmacological properties of the final products.

In addition to its role in drug discovery, 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol has found applications in materials science and chemical biology. The alkyne functionality can be used to create functionalized surfaces and polymers through surface-initiated polymerization techniques. In chemical biology, this compound serves as a valuable tool for bioconjugation reactions, allowing for the precise labeling and modification of biomolecules such as proteins and nucleic acids.

The synthesis of 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol typically involves several steps, including the protection of the hydroxyl group with tetrahydropyran, followed by the introduction of the alkyne functionality. Various methods have been reported for these transformations, each with its own advantages and limitations. For example, one common approach involves the use of propargyl alcohol as a starting material, which is then protected with tetrahydropyran using dihydropyran and an acid catalyst. Subsequent deprotection can be achieved using acidic conditions or catalytic hydrogenation.

The stability and reactivity of 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol make it suitable for a wide range of synthetic protocols. However, care must be taken during handling and storage to avoid exposure to moisture and air, which can affect its stability. Additionally, safety guidelines should be followed to ensure proper handling and disposal of this compound.

In conclusion, 4-(Tetrahydropyran-2-yloxy)-2-butyn-1-ol (CAS No. 64244-47-9) is a valuable intermediate with diverse applications in chemical synthesis, drug discovery, materials science, and chemical biology. Its unique combination of a tetrahydropyran protecting group and an alkyne functionality makes it an essential tool for researchers working in these fields. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to complex scientific challenges.

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